molecular formula C11H12O4 B120360 Ethyl caffeate CAS No. 66648-50-8

Ethyl caffeate

Cat. No. B120360
CAS RN: 66648-50-8
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
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Description

Ethyl caffeate is a natural phenolic compound that has been isolated from various plants, including Bidens pilosa, which is used medicinally for treating inflammatory syndromes . It is structurally related to caffeic acid and is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . Ethyl caffeate has been studied for its effects on human health, particularly in the context of diseases such as diabetes, cancer, and inflammation-related disorders.

Synthesis Analysis

While the provided papers do not detail the synthesis of ethyl caffeate, they do discuss its isolation from natural sources. For instance, ethyl caffeate was isolated from Bidens pilosa and its structural activity was investigated . Additionally, a new caffeic ester was isolated from Incarvillea mairei var. granditlora, which suggests that similar methods could potentially be applied to the synthesis or isolation of ethyl caffeate .

Molecular Structure Analysis

The molecular structure of ethyl caffeate includes a catechol moiety and an α,β-unsaturated ester group, which are important for its biological activity . These structural features are essential for preventing NF-κB·DNA complex formation, which is part of its anti-inflammatory mechanism . The structure of ethyl caffeate allows it to interact with various biological targets, including enzymes and receptors, which contributes to its diverse pharmacological effects .

Chemical Reactions Analysis

Ethyl caffeate participates in various chemical reactions in biological systems. For example, it can suppress NF-κB activation and its downstream inflammatory mediators, such as iNOS and COX-2, by impairing the binding of NF-κB to its cis-acting element . In the context of antioxidation, a related compound, methyl caffeate, undergoes redox reactions and Diels-Alder reactions to form antioxidation products . These reactions are indicative of the potential pathways through which ethyl caffeate may exert its antioxidant effects.

Physical and Chemical Properties Analysis

Ethyl caffeate's physical and chemical properties contribute to its biological activities. Its ability to suppress the activation of NF-κB and its downstream mediators is indicative of its chemical reactivity . Moreover, its interactions with human pancreatic α-amylase, where it acts by disordering the polypeptide chain segments that make up the active site binding cleft, demonstrate its specific binding properties . The compound's solubility and stability in various solvents, such as ethyl lactate, may also be relevant for its extraction and use in pharmaceutical formulations .

Relevant Case Studies

Several studies have demonstrated the potential health benefits of ethyl caffeate. It has been shown to suppress NF-κB activation and inflammatory mediators in vitro and in mouse skin, suggesting its role in anti-inflammatory responses . Ethyl caffeate also exhibits antidiabetic properties by interacting with human pancreatic α-amylase, an antidiabetic target . In cancer research, ethyl caffeate has been shown to inhibit cell proliferation, migration, and invasion in human ovarian cancer cells, indicating its potential as an anticancer agent . Additionally, related compounds such as methyl caffeate have been studied for their anticancer activities in various cell lines, providing insights into the mechanisms of action that may also apply to ethyl caffeate .

Scientific Research Applications

Anti-Inflammatory Properties

Ethyl caffeate, a natural phenolic compound, exhibits significant anti-inflammatory properties. Studies have shown that it can suppress nitric oxide production, mRNA, and protein expressions of inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) production in macrophages. It also inhibits NF-κB activation by impairing the binding of NF-κB to its cis-acting element, which suggests its potential in treating inflammatory conditions (Chiang et al., 2005).

Anti-Cancer Activity

Ethyl caffeate has been studied for its anti-cancer activity, particularly in ovarian cancer cells. It inhibits cell proliferation, migration, and invasion, and is associated with the inactivation of mitogenic signaling pathways such as Akt, ERK, and p38(MAPK). This makes ethyl caffeate a candidate for further evaluation in the treatment and prevention of ovarian cancer (Lee et al., 2014).

Radio-Sensitizing Effects

In the context of nasopharyngeal carcinoma, ethyl caffeate enhances the sensitivity of CNE-2 cells to β-irradiation. This effect is likely through the induction of mitochondria-mediated apoptosis, suggesting its use in radiation therapy (Yuan et al., 2017).

HIV Protease Inhibition

Ethyl caffeate exhibits inhibitory effects against HIV protease, with potential as a lead compound in developing HIV protease inhibitors. Its molecular docking and dynamics suggest a binding to the active site of HIV protease, making it a candidate for dual-function inhibitors against HIV (Wang et al., 2019).

Antioxidant Mechanism

Studies on the antioxidation mechanism of caffeic acid have identified ethyl caffeate as a key component. It participates in redox reactions and forms antioxidation products during lipid oxidation, underscoring its role in the antioxidative properties of natural phenols in food components (Masuda et al., 2008).

Interaction with DNA

Research exploring the interaction between ethyl caffeate and herring sperm DNA suggests an electrostatic interaction, forming a non-electroactive supramolecular compound. This provides insights into the molecular interactions of ethyl caffeate at the DNA level (Qi-ying, 2009).

Angiotensin-Converting Enzyme Inhibition

Ethyl caffeate shows inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential benefits in cardiovascular diseases (Li et al., 2008).

Safety And Hazards

Ethyl caffeate is toxic and has moderate to severe irritant effects on the skin and eyes . It is also harmful if swallowed or inhaled . Protective measures such as wearing protective clothing, gloves, and eye/face protection are recommended when handling Ethyl caffeate .

Future Directions

Ethyl caffeate exhibits anticancer, anti-inflammatory, and antifibrotic activities . It can be considered as a promising natural compound for future application in chronic liver disease . Further investigation is required to explore its potential biological properties .

properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl caffeate

CAS RN

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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